1-(3-methylphenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-methylphenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. . The structure of this compound includes a pyridazine ring fused with a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-methylphenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methylbenzaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with pyridine-3-carboxylic acid under acidic conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(3-methylphenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-methylphenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
Ethyl [4-(3-methylphenyl)amino]pyridin-3-yl]sulfonylcarbamate: This compound shares a similar pyridine structure but has different substituents, leading to distinct chemical and biological properties.
1-Ethyl-3-[[4-[(3-methylphenyl)amino]pyridin-3-yl]sulfonyl]urea: Another related compound with a similar core structure but different functional groups, resulting in unique applications and activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H14N4O2 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxo-N-pyridin-3-ylpyridazine-3-carboxamide |
InChI |
InChI=1S/C17H14N4O2/c1-12-4-2-6-14(10-12)21-9-7-15(22)16(20-21)17(23)19-13-5-3-8-18-11-13/h2-11H,1H3,(H,19,23) |
InChI Key |
CPSGGKPQUXFNCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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